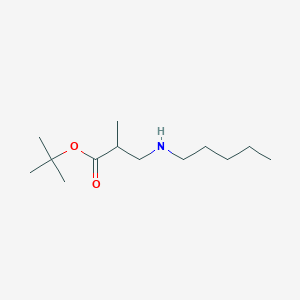![molecular formula C12H25NO4 B6340425 tert-Butyl 3-[(2,2-dimethoxyethyl)amino]-2-methylpropanoate CAS No. 1221341-84-9](/img/structure/B6340425.png)
tert-Butyl 3-[(2,2-dimethoxyethyl)amino]-2-methylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-Butyl 3-[(2,2-dimethoxyethyl)amino]-2-methylpropanoate (TBDM) is an organic compound with a wide range of applications in the scientific research field. It is a versatile compound that can be used as a reagent, as a catalyst, or as a building block for a variety of organic syntheses. TBDM is widely used in the synthesis of pharmaceuticals, polymers, and other organic compounds.
Aplicaciones Científicas De Investigación
Synthesis of Tetanus-Toxin Conjugate
This compound is utilized in the synthesis of the tetanus-toxin conjugate of MUC1 glycopeptide antigen . This application is particularly promising in the development of antitumor vaccines, where the conjugate can potentially enhance the immune response against tumor cells.
Surface-Enhanced Raman Scattering (SERS) Labels
Another innovative application is the synthesis of self-assembled monolayer-based SERS labels for immuno-SERS microscopy . These labels are crucial for enhancing the detection of specific antigens or antibodies in microscopic imaging, leading to more accurate and sensitive diagnostic procedures.
Cell Imaging
The compound is also a key precursor in the synthesis of polycationic adamantane-based dendrons . These dendrons are used for cell imaging applications, providing a non-toxic and effective means of visualizing cellular structures and processes.
Synthesis of Spirocycles
It serves as a building block for the synthesis of thia and oxa-azaspiro[3.4]octanes . These spirocycles are generated through [3+2] cycloadditions with dipolariphiles, which are valuable in medicinal chemistry for creating compounds with unique pharmacological properties.
Advanced Research and Synthesis
The compound’s stability and reactivity make it an excellent choice for advanced research and synthesis needs . Its clear, colorless liquid form and molecular weight of 233.31g/mol allow for precise and controlled reactions in various chemical synthesis applications.
.Mecanismo De Acción
Target of Action
It is often used as aprotective group in organic synthesis to prevent unwanted reactions . It can also act as a cross-linking agent in polymer materials to enhance their mechanical properties and thermal stability .
Mode of Action
The compound interacts with its targets by attaching itself to the functional groups that need protection during the synthesis process . As a cross-linking agent, it forms bonds between polymer chains, thereby improving the material’s properties .
Biochemical Pathways
In the context of organic synthesis, the compound plays a crucial role in the formation of complex molecules by protecting certain functional groups from reacting .
Pharmacokinetics
The compound’s physical properties such as its density (1035g/mLat 20°C) and boiling point (4324±350 °C) have been reported .
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on its role in the specific reaction or process. As a protective group, it prevents unwanted reactions, ensuring the successful synthesis of the desired compound . As a cross-linking agent, it enhances the mechanical properties and thermal stability of polymer materials .
Action Environment
The action, efficacy, and stability of “tert-Butyl 3-[(2,2-dimethoxyethyl)amino]-2-methylpropanoate” can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. For instance, its boiling point suggests that it can remain stable under relatively high temperatures .
Propiedades
IUPAC Name |
tert-butyl 3-(2,2-dimethoxyethylamino)-2-methylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO4/c1-9(11(14)17-12(2,3)4)7-13-8-10(15-5)16-6/h9-10,13H,7-8H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPGBSFXUQKOYSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCC(OC)OC)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-[(2,2-dimethoxyethyl)amino]-2-methylpropanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 3-{[2-(diethylamino)ethyl]amino}-2-methylpropanoate](/img/structure/B6340357.png)
![tert-Butyl 3-{[(2-methoxyphenyl)methyl]amino}-2-methylpropanoate](/img/structure/B6340363.png)
![tert-Butyl 3-[(3-ethoxypropyl)amino]-2-methylpropanoate](/img/structure/B6340369.png)
![tert-Butyl 3-{[(4-fluorophenyl)methyl]amino}-2-methylpropanoate](/img/structure/B6340372.png)
![tert-Butyl 2-methyl-3-[(3-phenylpropyl)amino]propanoate](/img/structure/B6340373.png)
![tert-Butyl 2-methyl-3-[(3-methylbutan-2-yl)amino]propanoate](/img/structure/B6340381.png)
![tert-Butyl 2-methyl-3-[(pyridin-4-ylmethyl)amino]propanoate](/img/structure/B6340385.png)
![tert-Butyl 2-methyl-3-[(pyridin-3-ylmethyl)amino]propanoate](/img/structure/B6340394.png)

![tert-Butyl 3-{[2-(dimethylamino)ethyl]amino}-2-methylpropanoate](/img/structure/B6340413.png)
![tert-Butyl 2-methyl-3-{[2-(morpholin-4-yl)ethyl]amino}propanoate](/img/structure/B6340417.png)
![tert-Butyl 3-[(2-methoxyethyl)amino]-2-methylpropanoate](/img/structure/B6340419.png)
![tert-Butyl 2-methyl-3-{[2-(piperidin-1-yl)ethyl]amino}propanoate](/img/structure/B6340421.png)
![tert-Butyl 2-methyl-3-[(2-phenylethyl)amino]propanoate](/img/structure/B6340435.png)